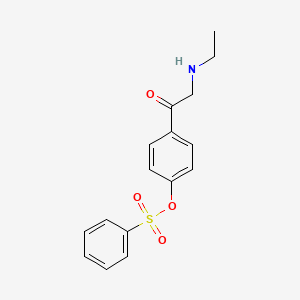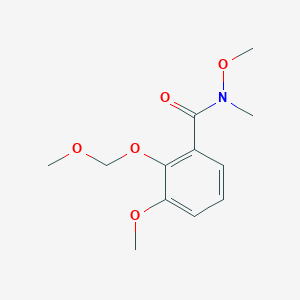
2-Amino-6-phenyl-5,6-dihydro-4H-1,3,4-thiadiazine-6-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-6-phenyl-5,6-dihydro-4H-1,3,4-thiadiazine-6-thiol is a heterocyclic compound that contains sulfur and nitrogen atoms within its ring structure. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-phenyl-5,6-dihydro-4H-1,3,4-thiadiazine-6-thiol typically involves the reaction of primary allylamines with aryl isothiocyanates. This reaction proceeds via sequential thiourea formation and intramolecular sulfa-Michael reaction in a one-pot process . The reaction conditions often include the use of solvents such as ethanol and the presence of a base like triethylamine to facilitate the reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Amino-6-phenyl-5,6-dihydro-4H-1,3,4-thiadiazine-6-thiol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to its corresponding thiol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the thiadiazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-Amino-6-phenyl-5,6-dihydro-4H-1,3,4-thiadiazine-6-thiol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Medicine: Explored for its potential as a therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or catalytic activity.
Mécanisme D'action
The mechanism of action of 2-Amino-6-phenyl-5,6-dihydro-4H-1,3,4-thiadiazine-6-thiol involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to biological effects. The specific pathways involved depend on the biological context and the target molecules.
Comparaison Avec Des Composés Similaires
1,3,4-Thiadiazole Derivatives: These compounds share a similar thiadiazine ring structure and exhibit comparable biological activities.
Thiazole Derivatives: These compounds also contain sulfur and nitrogen atoms in their ring structure and have diverse biological activities.
Uniqueness: 2-Amino-6-phenyl-5,6-dihydro-4H-1,3,4-thiadiazine-6-thiol is unique due to its specific substitution pattern and the presence of both amino and thiol functional groups. This combination of features contributes to its distinct chemical reactivity and potential biological activities.
Propriétés
Numéro CAS |
877168-25-7 |
|---|---|
Formule moléculaire |
C9H11N3S2 |
Poids moléculaire |
225.3 g/mol |
Nom IUPAC |
2-amino-6-phenyl-4,5-dihydro-1,3,4-thiadiazine-6-thiol |
InChI |
InChI=1S/C9H11N3S2/c10-8-12-11-6-9(13,14-8)7-4-2-1-3-5-7/h1-5,11,13H,6H2,(H2,10,12) |
Clé InChI |
AMGJXODKYMQEJY-UHFFFAOYSA-N |
SMILES canonique |
C1C(SC(=NN1)N)(C2=CC=CC=C2)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5S)-3-[(1R)-2-hydroxy-1-phenylethyl]-5-(iodomethyl)-1,3-oxazolidin-2-one](/img/structure/B14183010.png)



![1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 4-chloro-N-cyclopropyl-1-(3-methoxypropyl)-](/img/structure/B14183029.png)


![Dichlorobis[2-(phenylethynyl)phenyl]silane](/img/structure/B14183041.png)

![9-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinoline-6-carbonitrile](/img/structure/B14183052.png)
![4-{4-[(But-2-en-1-yl)oxy]-3-methoxyphenyl}but-3-en-2-one](/img/structure/B14183053.png)
![Bis(4-{[4-(tridecyloxy)benzoyl]oxy}phenyl) heptanedioate](/img/structure/B14183068.png)
![N-[3-(2,4-dichlorophenoxy)pyridin-4-yl]methanesulfonamide](/img/structure/B14183075.png)

